molecular formula C20H31NO5 B1240420 13-(N,N-Dimethylglycyl)brefeldin A

13-(N,N-Dimethylglycyl)brefeldin A

Cat. No. B1240420
M. Wt: 365.5 g/mol
InChI Key: ZZWKZQDOSJAGGF-VRSYWUPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Breflate is a water soluble analogue of the antineoplastic agent brefeldin A (BFA). (NCI04)

Scientific Research Applications

Research Methodology and Analysis

Stable isotopes, including those like 13-(N,N-Dimethylglycyl)brefeldin A, have garnered attention in clinical science due to their safety and applicability in various research fields. The increased availability and diversity of stable-isotope-labeled compounds and advancements in mass-spectrometric methods have broadened their usage. These isotopes are instrumental in patient safety and clinical problems, with applications ranging from total body water quantification to metabolic studies involving fatty acids, triacylglycerols, ammonia, urea, and quantitative hematological studies (Halliday & Rennie, 1982).

Soil Science and Environmental Analysis

In soil science, compound-specific stable-isotope-ratio mass spectrometry, including 13C analysis, plays a crucial role. It aids in understanding the ecological significance of specific compounds and their sequestration and turnover in the environment. Techniques like pyrolysis-gas chromatography-combustion-isotope-ratio mass spectrometry and gas chromatography-combustion-isotope-ratio mass spectrometry are used to analyze physical fractions like particle-size fractions, soil microbial biomass, and water-soluble organic C, as well as chemical fractions indicating plant- and microbial-derived residues. This comprehensive approach is vital for quantifying the sequestration and turnover of organic compounds and tracing the origin of substances like polycyclic aromatic hydrocarbons, often in the context of environmental pollution and ecological studies (Glaser, 2005).

Understanding Nitrogen Dynamics in Soils

Solid-state nuclear magnetic resonance (NMR) spectroscopy, utilizing stable isotopes like 13C and 15N, is a nondestructive alternative for characterizing the formation of humified organic N from biogenic precursors in soils. This technique has revealed that most organic N in soils appears as peptide-like structures. The application of techniques such as dipolar dephasing solid-state 13C NMR spectroscopy has supported the dominance of amide-N in humified organic N, offering insights into the composition and stability of biogenic N in soils and its role in soil fertility and ecosystem functioning (Knicker, 2000).

properties

Product Name

13-(N,N-Dimethylglycyl)brefeldin A

Molecular Formula

C20H31NO5

Molecular Weight

365.5 g/mol

IUPAC Name

[(1R,2R,3E,7S,11E,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] 2-(dimethylamino)acetate

InChI

InChI=1S/C20H31NO5/c1-14-7-5-4-6-8-15-11-16(26-20(24)13-21(2)3)12-17(15)18(22)9-10-19(23)25-14/h6,8-10,14-18,22H,4-5,7,11-13H2,1-3H3/b8-6+,10-9+/t14-,15+,16-,17+,18+/m0/s1

InChI Key

ZZWKZQDOSJAGGF-VRSYWUPDSA-N

Isomeric SMILES

C[C@H]1CCC/C=C/[C@@H]2C[C@@H](C[C@H]2[C@@H](/C=C/C(=O)O1)O)OC(=O)CN(C)C

Canonical SMILES

CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)OC(=O)CN(C)C

synonyms

eflate
NSC 656202
NSC-656202

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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